molecular formula C9H12N2 B11921739 4-methyl-2,3-dihydro-1H-indol-7-amine

4-methyl-2,3-dihydro-1H-indol-7-amine

Cat. No.: B11921739
M. Wt: 148.20 g/mol
InChI Key: QYTGLSZIPICOPN-UHFFFAOYSA-N
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Description

4-methyl-2,3-dihydro-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives, including 4-methyl-2,3-dihydro-1H-indol-7-amine, is the Fischer indole synthesis. This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2,3-dihydro-1H-indol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-2,3-dihydro-1H-indol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2,3-dihydro-1H-indol-7-amine involves its interaction with various molecular targets and pathways. For example, it can bind to specific receptors or enzymes, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-indol-7-amine

InChI

InChI=1S/C9H12N2/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-3,11H,4-5,10H2,1H3

InChI Key

QYTGLSZIPICOPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNC2=C(C=C1)N

Origin of Product

United States

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